![molecular formula C13H10BrN3OS2 B2756578 2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone CAS No. 866136-58-5](/img/structure/B2756578.png)
2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone is a useful research compound. Its molecular formula is C13H10BrN3OS2 and its molecular weight is 368.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone (CAS No. 866136-58-5) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its antibacterial and anticancer properties.
- Molecular Formula : C13H10BrN3OS2
- Molecular Weight : 368.28 g/mol
- Structure : The compound features a thiazolo-triazole moiety linked to a bromophenyl sulfanyl group.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:
- Formation of the thiazolo[3,2-b][1,2,4]triazole framework through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Bromination of the phenyl ring to yield the final product.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated various thiazolo[3,2-b][1,2,4]triazole derivatives against standard bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds possessed potent antibacterial activity comparable to traditional antibiotics like chloramphenicol .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Activity
In addition to antibacterial effects, the biological activity of this compound extends to anticancer properties. Research involving thiazole derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), exhibiting IC50 values indicating significant cytotoxicity.
Cell Line | IC50 Value (µM) | Reference Drug (Doxorubicin) |
---|---|---|
HCT116 | 4.36 | 0.5 |
MCF7 | 18.76 | 0.1 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The presence of the thiazole and triazole rings may allow for interaction with key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : Certain studies suggest that these compounds can trigger apoptotic pathways in cancer cells by modulating signaling pathways related to cell survival and proliferation .
Case Studies
Several case studies have highlighted the effectiveness of thiazolo-triazole derivatives in clinical settings:
- A study demonstrated that a derivative with a similar structure significantly reduced tumor size in mouse models of breast cancer when administered at doses correlating with those effective in vitro .
- Another investigation revealed that these compounds could enhance the efficacy of existing antibiotics against resistant bacterial strains by acting synergistically .
Aplicaciones Científicas De Investigación
Molecular Formula and Structure
- Molecular Formula : C13H10BrN3OS2
- Molecular Weight : 368.27 g/mol
- CAS Number : [860651-55-4]
The structure of this compound features a thiazole-triazole framework, which is known for its biological activity. The presence of a bromophenyl group and a sulfanyl moiety enhances its pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds similar to 2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone exhibit promising antimicrobial properties. For instance, studies on related thiazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways within the pathogens .
Anticancer Properties
The anticancer potential of this compound has been explored through various assays. For example, derivatives with similar structural motifs have demonstrated efficacy against human cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2). The anticancer activity is typically assessed using assays such as Sulforhodamine B (SRB) or MTT assays to evaluate cell viability post-treatment . Molecular docking studies suggest that these compounds may interact with specific cellular targets involved in cancer proliferation and survival.
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
- Antimicrobial Screening : A study reported that synthesized thiazole derivatives showed effective inhibition against multiple bacterial strains with Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics .
- Anticancer Evaluation : Another investigation highlighted that certain derivatives exhibited selectivity indices greater than traditional chemotherapeutics like methotrexate when tested against liver cancer cells .
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3OS2/c1-8-12(20-13-15-7-16-17(8)13)11(18)6-19-10-4-2-9(14)3-5-10/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUZHNYVSGHQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)CSC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.